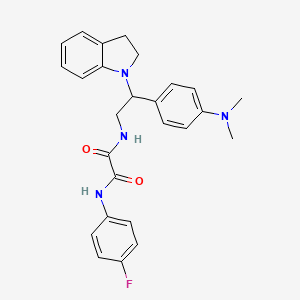

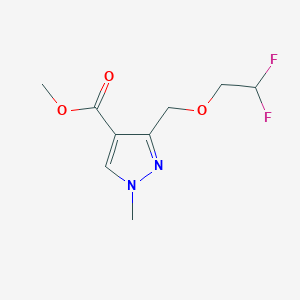

N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-(4-fluorophenyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-(4-fluorophenyl)oxalamide is a useful research compound. Its molecular formula is C26H27FN4O2 and its molecular weight is 446.526. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Allosteric Modulation of CB1 Receptors

Research on indole-2-carboxamides, a class of compounds with structural similarities, has shown their potential as allosteric modulators for the cannabinoid type 1 receptor (CB1). These compounds, through optimization of chemical functionalities, have demonstrated significant impacts on binding affinity and binding cooperativity, indicative of their therapeutic potential in modulating cannabinoid receptor activity (Khurana et al., 2014).

Neurokinin-1 Receptor Antagonism

Compounds designed for high affinity to the neurokinin-1 (NK1) receptor, with potential applications in treating emesis and depression, have been developed. These include molecules with modifications to improve water solubility and oral activity, demonstrating the importance of structural optimization in developing therapeutically relevant agents (Harrison et al., 2001).

Fluorescence Sensing in Aqueous Media

Research into chemosensors based on quinoline and dimethylamino groups has led to the development of sensors for metal ions like Zn2+. These sensors show remarkable fluorescence enhancement upon binding with Zn2+, demonstrating the utility of such molecules in environmental monitoring and biological imaging (Kim et al., 2016).

5-HT1D Receptor Agonism

Compounds including dimethylamino groups have been explored for their binding affinities to serotonin receptors, indicating their potential application in neurological and psychiatric disorders. Such studies underscore the role of chemical structure in defining the pharmacological profile of a molecule (Barf et al., 1996).

Near-Infrared (NIR) Electrochemical Fluorescence Switching

Polymethine dyes, incorporating dimethylamino phenyl groups, have been developed for reversible electrochemical fluorescence switching in the NIR region. This application highlights the compound's potential in developing optical switches and sensors (Seo et al., 2014).

Organic Light-Emitting Diodes (OLEDs)

Research into 1,8-naphthalimide derivatives, featuring dimethylamino groups, has led to the development of materials suitable for red-emissive OLEDs. These findings point to the importance of such molecular structures in advancing materials science for electronic and photonic applications (Luo et al., 2015).

properties

IUPAC Name |

N-[2-(2,3-dihydroindol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-N'-(4-fluorophenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27FN4O2/c1-30(2)22-13-7-19(8-14-22)24(31-16-15-18-5-3-4-6-23(18)31)17-28-25(32)26(33)29-21-11-9-20(27)10-12-21/h3-14,24H,15-17H2,1-2H3,(H,28,32)(H,29,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMJZUPSGZVNCRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)F)N3CCC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Oxaspiro[3.5]nonan-9-one](/img/structure/B2711576.png)

![N-(3-chloro-4-methylphenyl)-2-[2-(methylsulfanyl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2711583.png)

![3-((2-(1H-indol-3-yl)-2-oxoethyl)thio)-7-(3-chloro-2-methylphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2711589.png)

![1-methyl-4-[N'-(1-methylpyridin-1-ium-4-carbonyl)hydrazinecarbonyl]pyridin-1-ium diiodide](/img/structure/B2711590.png)

![1-(3-(4-chlorophenoxy)propyl)-1H-benzo[d]imidazole](/img/structure/B2711591.png)

![3-{[3-(trifluoromethyl)anilino]methylene}-2-benzothiophen-1(3H)-one](/img/structure/B2711592.png)

![7-(Bromomethyl)-6-oxaspiro[3.5]nonane](/img/structure/B2711597.png)